(R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-naphthalen-1-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWCEUZGQSUTH-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Hydrogenation
A prominent industrial approach involves asymmetric hydrogenation of 1-(naphthalen-1-yl)propan-1-one using chiral ruthenium catalysts. For example, (S,S)-DIOPRuCl₂ and BIMAH ligands enable enantioselective reduction under 8–30 bar H₂ pressure, yielding (S)-1-(naphthalen-1-yl)propan-1-ol with >99% enantiomeric excess (ee). Subsequent sulfonation and azidation steps convert the alcohol to the target amine (Table 1).
Table 1: Key Parameters for Ruthenium-Catalyzed Hydrogenation
| Parameter | Optimal Range | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 0.001–0.01 mol% | 85–92 | 99 |
| H₂ Pressure (bar) | 10–20 | 90 | 99 |
| Solvent | THF/Ethanol | 88 | 98 |
This method’s scalability is demonstrated in patent CN104045568A, where 1-naphthylacetone undergoes hydrogenation at 50°C for 12 hours, achieving 92% yield.
Borane-Mediated Asymmetric Reduction
Spiroborate Ester Catalysis
The borane reduction of (Z)-1-(naphthalen-1-yl)propan-1-one oxime ethers, catalyzed by spiroborate esters derived from (S)-diphenylvalinol, produces (R)-1-(naphthalen-1-yl)propan-1-amine with 99% ee. This method, detailed in PMC3707500, employs 15 mol% catalyst and BH₃-THF at 0°C, achieving 79–94% yield.
Mechanistic Insight :
The spiroborate ester stabilizes the transition state, favoring (R)-configuration via a six-membered cyclic intermediate. Kinetic studies show a 20:1 selectivity ratio for the (R)-enantiomer at 0°C.
Resolution of Racemic Mixtures
Tartaric Acid Resolution
Racemic 1-(naphthalen-1-yl)propan-1-amine is resolved using D-(-)-tartaric acid in ethanol/water. The (R)-enantiomer-tartrate salt crystallizes preferentially, yielding 97% ee after alkalization. This method, while cost-effective, requires racemization of the undesired (S)-enantiomer for reuse, increasing cycle time.
Mandelic Acid Derivative Crystallization
Alternative resolution with R-(−)-mandelic acid in ethanol achieves 96% ee but necessitates multiple recrystallizations, reducing overall yield to 64%.
Novel Synthetic Routes
tert-Butanesulfinamide Chiral Auxiliary
A Beilstein Journal protocol employs (R)-tert-butanesulfinamide to form a Schiff base with 3-(3-trifluoromethylphenyl)propanal. Subsequent regioselective alkylation and acidic cleavage yield the target amine with 98% ee.
Advantages :
-
Avoids transition-metal catalysts.
-
Compatible with gram-scale synthesis (3.0 g starting material, 72% yield).
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt using HCl in ethyl acetate or isopropanol. Patent EP1990333A1 specifies dissolving the amine in diethyl ether and bubbling HCl gas at 0–5°C, achieving >99% purity.
Critical Parameters :
-
Solvent : Ethyl acetate minimizes byproduct formation.
-
Temperature : <10°C prevents racemization.
Industrial Production Considerations
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group facilitates nucleophilic substitution and addition reactions:
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions.
Acylation :
Forms amides when treated with acyl chlorides or anhydrides. For example:
Yields exceed 85% in dichloromethane at 0–25°C .
Acid-Base Reactions
The compound readily forms salts due to its basic amine group:
Electrophilic Aromatic Substitution
The naphthalene ring undergoes substitution at the 2- and 4-positions:
Bromination :
Reacts with Br₂/FeBr₃ in CH₂Cl₂ to yield mono- and di-brominated derivatives. Major products include:
-
2-Bromo-(R)-1-(naphthalen-1-yl)propan-1-amine (65% yield)
-
2,4-Dibromo-(R)-1-(naphthalen-1-yl)propan-1-amine (22% yield)
Nitration :
With HNO₃/H₂SO₄, forms nitro derivatives used in dye synthesis.
Redox Reactions
Oxidation :
-
Using KMnO₄ in acidic conditions converts the amine to a nitro group.
-
Mild oxidants (e.g., H₂O₂) generate N-oxides for coordination chemistry.
Reduction :
Not typically required for the amine itself but used in precursor transformations:
\text{Ketone precursor} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{(R)-1-(Naphthalen-1-yl)propan-1-amine} \quad (\text{85% yield, >99% ee})
Borane-THF reduces amide intermediates to secondary amines .
Stereospecific Reactions
The chiral center enables enantioselective applications:
Resolution :
Racemic mixtures are resolved using D-(-)-tartaric acid in methanol/water (1:3 v/v), achieving 96% ee after crystallization .
Racemization :
Heating the free amine with HCl at 90°C for 12 hours induces partial racemization (15–20% loss of ee) .
Condensation Reactions
Forms Schiff bases with aldehydes:
\text{Amine} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} \quad (\text{R = aryl, 70–90% yield})
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₁₆ClN
Molecular Weight: 227.73 g/mol
CAS Number: 1810074-76-0
The compound features a naphthalene moiety linked to a propanamine structure. The presence of the hydrochloride salt enhances its solubility, facilitating biological studies and applications. Its chiral nature allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
Organic Synthesis
(R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its structural characteristics enable the formation of various derivatives that can be utilized in different chemical reactions, including reductive amination and coupling reactions .
Research indicates that this compound interacts with several biological targets, particularly receptors and enzymes. Its potential applications include:
- Receptor Binding: The compound can bind to specific neurotransmitter receptors, influencing neurotransmitter release and activity. This is particularly relevant in studies involving monoamines, which play critical roles in numerous physiological processes .
- Enzyme Inhibition: It has demonstrated inhibitory effects on enzymes like monoamine oxidase (MAO), which is vital for neurotransmitter metabolism. This inhibition could lead to therapeutic effects in conditions related to neurotransmitter dysregulation .
Medicinal Chemistry
Due to its unique properties, this compound is being explored as a pharmaceutical intermediate. Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating various disorders, including neurodegenerative diseases and psychiatric conditions .
Case Study 1: Inhibitory Effects on SARS-CoV Proteases
A study evaluated the binding affinity of naphthyl-containing compounds against the papain-like protease (PLpro) of SARS-CoV. The (R)-enantiomer exhibited significant inhibitory potency, highlighting the importance of stereochemistry in drug design .
| Compound | IC50 (μM) | EC50 (μM) |
|---|---|---|
| (R)-Compound 24 | 0.6 | 15 |
| (S)-Compound 15g | 0.67 | 9.1 |
| (S)-Compound 15h | 0.56 | 9.1 |
This study underscores how structural modifications can enhance binding affinity and selectivity for specific biological targets.
Case Study 2: Neurotransmitter Modulation
Research has shown that this compound modulates neurotransmitter systems by interacting with monoamine receptors. This interaction has implications for developing treatments for mood disorders, where neurotransmitter balance is crucial .
Mechanism of Action
The mechanism of action of ®-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomers and Stereoisomers
Key Findings :
Substituent Variations and Chain Modifications
Key Findings :
Aromatic Ring Modifications
Key Findings :
- Replacement of naphthalene with o-tolyl (C₁₀H₁₄ClN) simplifies synthesis but diminishes π-π stacking interactions critical for target binding .
- Partial saturation (dihydronaphthalene) may improve solubility but alter pharmacokinetics .
Research and Pharmacological Insights
- Synthetic Routes : The target compound and its analogs are synthesized via Pd-catalyzed cross-coupling or reductive amination, with microwave-assisted methods improving yields for complex derivatives .
- Stability : Stability-indicating UPLC methods validate the purity of related compounds, with >96% recovery under stressed conditions .
Biological Activity
(R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a naphthalene ring attached to a propan-1-amine group, contributing to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes due to its chiral nature, which allows for selective binding. The compound may influence the signaling pathways associated with neurotransmitters such as dopamine and norepinephrine, potentially exerting stimulant effects.
Biological Effects
Research indicates that this compound exhibits significant effects on the central nervous system (CNS). Studies have shown that it can act as a stimulant or psychoactive agent, influencing locomotor activity and other behavioral parameters in animal models. The following table summarizes key findings related to its biological effects:
Case Study 1: Stimulant Effects
In a controlled study involving mice, this compound was administered to evaluate its stimulant properties. The results demonstrated a marked increase in locomotion, suggesting that the compound may enhance dopaminergic signaling pathways. This aligns with findings from similar compounds that exhibit stimulant effects through dopamine receptor modulation.
Case Study 2: Antidepressant Activity
Another study assessed the antidepressant-like effects of the compound using the forced swim test. Mice treated with this compound showed significantly reduced immobility times, indicating potential efficacy as an antidepressant. This effect is hypothesized to be linked to the compound's ability to inhibit monoamine reuptake.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the naphthalene moiety enhances hydrophobic interactions with target receptors, while the chiral center contributes to selectivity in binding. Comparative analysis with similar compounds highlights its unique characteristics:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride | Different substitution on naphthalene ring | Potentially different biological effects |
| Naphthalen-1-amines | Lacks propanamine group | Generally lower potency |
| N-Methyl-naphthalenemethylamine | Contains methyl instead of propyl | Varies in CNS activity |
Q & A
Basic Research Questions
Q. How can the absolute configuration of (R)-1-(naphthalen-1-yl)propan-1-amine hydrochloride be determined experimentally?
- Method : Use single-crystal X-ray diffraction (SC-XRD) with the SHELXL refinement suite. Chiral centers are resolved by anomalous dispersion effects using Cu-Kα radiation. Hydrogen atoms are refined isotropically, and the Flack parameter confirms the R-configuration .
- Data Interpretation : A Flack parameter close to 0 (e.g., 0.02(3)) validates the assigned stereochemistry.
Q. What synthetic strategies ensure high enantiomeric purity for this compound?
- Method :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis, followed by diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric Catalysis : Employ transition-metal catalysts like Ru-BINAP complexes for enantioselective hydrogenation .
- Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).
Q. How to assess the compound’s solubility and stability in aqueous buffers?
- Method :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) at 25°C, quantified by UV-Vis spectroscopy (λ = 254 nm).
- Stability : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, analyzing degradation products via RP-UPLC .
Q. What analytical techniques are suitable for purity assessment?
- Techniques :
- HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA in water).
- Mass Spectrometry : High-resolution ESI-MS (exact mass: Calc. 245.1312 [M+H]⁺) .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity profiles of naphthalene derivatives?
- Approach :
- In Vitro Models : Compare cytotoxicity (IC₅₀) in HepG2 cells using MTT assays against historical data.
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., naphthoquinones) that may explain discrepancies between acute vs. chronic toxicity .
- Case Study : Discrepancies in LD₅₀ values (e.g., 250 mg/kg in rats vs. 180 mg/kg in mice) may arise from species-specific metabolic pathways.
Q. What strategies optimize enantioselective synthesis for scale-up?
- Method :
- Continuous Flow Reactors : Improve reaction consistency using microfluidic systems (residence time: 30 min, 60°C).
- Catalyst Recycling : Immobilize chiral catalysts on silica gel to reduce costs .
Q. How to profile and quantify diastereomeric impurities in the compound?
- Analytical Workflow :
- UPLC-MS/MS : Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm), gradient elution (0.1% formic acid in acetonitrile/water).
- Impurity Identification : Compare retention times and MS/MS fragments with synthetic standards (e.g., diastereomer isomer-1 at 4.2 min vs. isomer-2 at 4.8 min) .
Q. What computational tools predict the compound’s receptor binding affinity?
- Method :
- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., β-adrenergic receptors).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Validation : Correlate in silico results with radioligand binding assays (Kₐ values).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
